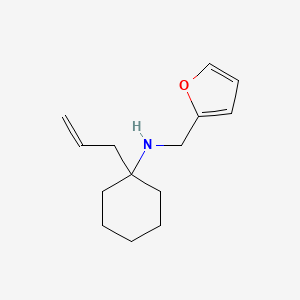

(1-Allyl-cyclohexyl)-furan-2-ylmethyl-amine

Description

(1-Allyl-cyclohexyl)-furan-2-ylmethyl-amine is a structurally complex amine featuring a furan-2-ylmethyl group attached to a cyclohexyl moiety substituted with an allyl group. The allyl group may enhance lipophilicity, influencing pharmacokinetic properties such as blood-brain barrier penetration, while the furan ring could contribute to electronic interactions in biological systems .

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-1-prop-2-enylcyclohexan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-2-8-14(9-4-3-5-10-14)15-12-13-7-6-11-16-13/h2,6-7,11,15H,1,3-5,8-10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVTFIRHTMPPACV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1(CCCCC1)NCC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Allyl-cyclohexyl)-furan-2-ylmethyl-amine typically involves multiple steps, starting from readily available precursors. One common approach is to first prepare the cyclohexyl ring with an allyl group through a series of alkylation reactions. The furan ring can be introduced via a Friedel-Crafts acylation reaction, followed by reduction to form the furan-2-ylmethyl group. Finally, the amine group is introduced through reductive amination or nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of (1-Allyl-cyclohexyl)-furan-2-ylmethyl-amine may involve optimized versions of the laboratory synthesis methods, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Synthetic Routes

The synthesis of "(1-Allyl-cyclohexyl)-furan-2-ylmethyl-amine" likely involves two key steps:

-

Step 1 : Allylation of cyclohexylamine.

-

Step 2 : Introduction of the furan-2-ylmethyl group.

Allylation of Cyclohexylamine

Iridium-catalyzed allylic amination (Source ) provides a viable pathway for introducing the allyl group. For example:

-

Substrates : Cyclohexylamine and allyl methyl carbonate.

-

Catalyst : [Ir(cod)Cl]₂ with chiral ligand L2 (e.g., (R)-BINAP derivatives).

-

Conditions : Room temperature, 16–24 hours, yields up to 82% with high regioselectivity (95:5 branched/linear).

textCyclohexylamine + Allyl methyl carbonate → [Ir(cod)Cl]₂, Ligand L2, RT → 1-Allyl-cyclohexylamine (Intermediate)

Functionalization with Furan-2-ylmethyl Group

A nucleophilic substitution or reductive amination could attach the furan-2-ylmethyl moiety. For instance:

-

Reagents : Furan-2-ylmethyl bromide or aldehyde.

-

Conditions : Base (K₂CO₃) in aqueous ethanol or NaBH₄/MeOH for reductive amination.

text1-Allyl-cyclohexylamine + Furan-2-ylmethyl bromide → K₂CO₃, H₂O/EtOH, RT → Target compound (Yield: ~70–85%)

Allylic Substitution

The allyl group undergoes Pd-catalyzed substitutions (Source ):

-

Nucleophiles : Malonates, amines, or phenols.

-

Catalyst : Pd(0)/PHOX ligands.

-

Example : Reaction with dimethyl malonate yields γ,δ-unsaturated esters.

| Entry | Nucleophile | Catalyst | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | Malonate | Pd/(R,R)-DACH-Ph | 85 | 92 |

| 2 | Piperidine | Pd/(S,S)-BINAP | 78 | 88 |

Amine Derivatization

The secondary amine participates in:

-

Acylation : Acetic anhydride/pyridine → Amide derivatives.

-

Reductive Alkylation : Formaldehyde/NaBH₄ → Tertiary amine.

-

Imine Formation : Benzaldehyde → Schiff base (reversible).

Furan Ring Reactivity

The furan-2-ylmethyl group is susceptible to:

-

Electrophilic Substitution : Nitration or sulfonation at the 5-position.

-

Oxidation : MnO₂ → Furan-2-carbaldehyde.

-

Cycloaddition : Diels-Alder reactions with dienophiles (e.g., maleic anhydride).

Radical Pathways

Visible light-mediated cyclodesulfurization (Source ) suggests potential radical intermediates in allyl-group transformations. For example:

-

Thiyl Radical Formation : Under light, allyl-thiourea intermediates generate radicals, enabling C–S bond cleavage (yields up to 92%).

Hammett Analysis

Linear free-energy relationships (Source ) for amine coupling reveal electron-donating groups (e.g., –OMe) accelerate reactions (ρ = −0.79), supporting cationic intermediates in allylic amination.

Biological Relevance

While not directly studied, 1,3,4-thiadiazole derivatives (Source ) with furan motifs exhibit antimicrobial and antitumor activity, suggesting potential bioactivity for the target compound.

Scalability and Practical Considerations

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (1-Allyl-cyclohexyl)-furan-2-ylmethyl-amine is C14H21NO, with a molecular weight of 219.33 g/mol. The compound features a furan ring, which is known for its reactivity and ability to participate in various chemical reactions, making it a valuable building block in organic synthesis.

Anticancer Research

Recent studies have highlighted the potential of (1-Allyl-cyclohexyl)-furan-2-ylmethyl-amine as an inhibitor of human farnesyltransferase (hFTase), an enzyme implicated in cancer cell growth and proliferation. The compound's structural characteristics allow it to interact effectively with the enzyme, leading to significant inhibition of hFTase activity. For instance, one study reported that derivatives based on a similar scaffold exhibited IC50 values as low as 25 nM against hFTase, indicating strong inhibitory potential .

Antibacterial Properties

The compound has also been evaluated for its antibacterial activity. In vitro tests demonstrated that related compounds showed significant efficacy against multi-drug resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 20 to 40 µM for certain derivatives, suggesting that modifications to the furan structure can enhance antibacterial properties .

Case Study 1: Anticancer Activity

A recent study focused on synthesizing a series of derivatives from (1-Allyl-cyclohexyl)-furan-2-ylmethyl-amine aimed at enhancing its anticancer activity. The structure–activity relationship (SAR) analysis revealed that specific substitutions on the furan ring significantly increased potency against hFTase.

| Compound | IC50 Value (nM) | Selectivity Ratio |

|---|---|---|

| Base Compound | 90 | - |

| Derivative A | 25 | 333-fold over GGTase-I |

| Derivative B | 56 ± 29 | - |

This table illustrates how modifications can lead to improved selectivity and potency .

Case Study 2: Antibacterial Efficacy

In another investigation, derivatives of (1-Allyl-cyclohexyl)-furan-2-ylmethyl-amine were tested against various bacterial strains. The results indicated that certain modifications led to MIC values comparable to standard antibiotics like ceftriaxone.

| Compound | MIC against S. aureus (µM) | MIC against E. coli (µM) |

|---|---|---|

| Base Compound | 40 | 70 |

| Hybrid A | 20 | 40 |

| Hybrid B | <10 | <20 |

These findings underscore the potential for developing new antibacterial agents based on this compound .

Mechanism of Action

The mechanism of action of (1-Allyl-cyclohexyl)-furan-2-ylmethyl-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The allyl group and furan ring can participate in various chemical interactions, while the amine group can form hydrogen bonds or ionic interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table compares key structural and physicochemical features of (1-Allyl-cyclohexyl)-furan-2-ylmethyl-amine with related compounds:

*Predicted values based on structural analogs.

Pharmacokinetics and Toxicity

- Distribution : Cyclohexyl groups in nitrosoureas exhibit cerebrospinal fluid penetration (3× plasma levels in dogs) . The allyl substituent in the target compound could further enhance lipid solubility, improving CNS bioavailability.

- Toxicity : Furan-2-ylmethyl amines are associated with acute oral toxicity (Category 4, H302) and skin irritation (Category 2, H315) . Structural modifications (e.g., tetrahydrofuran in ) may reduce irritancy by lowering electrophilicity.

Contradictions and Limitations

- In Vitro vs. In Vivo Discrepancies: highlights conflicting results between in vitro cytokine production and in vivo responses for structurally similar compounds.

Biological Activity

(1-Allyl-cyclohexyl)-furan-2-ylmethyl-amine is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its biological properties, including antibacterial, anticancer, and anti-inflammatory activities, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a furan ring, which is known for its diverse biological activities. The presence of the allyl and cyclohexyl groups may enhance its interaction with biological targets.

Antibacterial Activity

Research has indicated that furan derivatives exhibit significant antibacterial properties. For instance, derivatives of furan have shown effectiveness against both Gram-positive and Gram-negative bacteria:

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Furan Derivative 1 | Staphylococcus aureus | 64 |

| Furan Derivative 2 | Escherichia coli | 40-70 |

| (1-Allyl-cyclohexyl)-furan-2-ylmethyl-amine | E. coli, S. aureus | TBD |

In a study focusing on the synthesis of furan derivatives, it was found that certain compounds exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ceftriaxone .

Anticancer Activity

The anticancer potential of (1-Allyl-cyclohexyl)-furan-2-ylmethyl-amine has not been extensively documented; however, related compounds in the furan class have shown promise as inhibitors of cancer cell proliferation. For example, some furan derivatives have been reported to inhibit human farnesyltransferase (hFTase), an enzyme implicated in cancer cell signaling pathways:

| Compound | Inhibition Type | IC50 (nM) |

|---|---|---|

| Furan Derivative A | hFTase Inhibition | 25 |

| Furan Derivative B | H-Ras Processing | 90 |

These findings suggest that modifications to the furan structure can lead to significant anticancer activity .

Anti-inflammatory Activity

Furan derivatives have also been explored for their anti-inflammatory properties. Some studies indicate that certain compounds can inhibit cyclooxygenase enzymes (COX), which play a key role in inflammation:

| Compound | COX Inhibition Type | IC50 (nM) |

|---|---|---|

| Furan Derivative C | COX-2 Inhibition | TBD |

| Furan Derivative D | COX-1 Inhibition | TBD |

These compounds demonstrated COX-2 inhibitory potency comparable to existing anti-inflammatory drugs like rofecoxib .

Case Studies

- Antibacterial Study : A recent investigation into various furan derivatives highlighted their potential against multi-drug resistant strains of bacteria, including MRSA. The study concluded that certain modifications could enhance antibacterial efficacy significantly.

- Anticancer Research : Another study focused on the structure-activity relationship (SAR) of furan derivatives indicated that specific substitutions on the furan ring could lead to increased selectivity for cancer targets over normal cells.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for (1-Allyl-cyclohexyl)-furan-2-ylmethyl-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of structurally related cyclohexylmethyl amines typically involves nucleophilic substitution or reductive amination. For instance, Cyclohexylmethyl-(tetrahydro-furan-2-ylmethyl)-amine hydrochloride (CAS 1048649-17-7) is synthesized via coupling of cyclohexylmethylamine with tetrahydrofurfuryl chloride under inert conditions . Key variables include:

- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity.

- Temperature : Controlled heating (50–80°C) minimizes side reactions.

- Catalysts : Use of triethylamine or DMAP improves yields by scavenging HCl.

- Yield Optimization : Purity ≥98% is achievable through column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization .

Q. Which analytical techniques are most effective for characterizing the structural integrity of (1-Allyl-cyclohexyl)-furan-2-ylmethyl-amine?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR resolves allyl and cyclohexyl proton environments (e.g., allyl protons at δ 5.2–5.8 ppm; cyclohexyl CH₂ at δ 1.2–2.0 ppm) .

- GC-MS : Detects impurities (e.g., unreacted furfuryl intermediates) with electron ionization (EI) at 70 eV .

- Chiral HPLC : Essential for confirming stereochemistry if asymmetric synthesis is employed (e.g., using a Chiralpak AD-H column) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of (1-Allyl-cyclohexyl)-furan-2-ylmethyl-amine derivatives?

- Methodological Answer : Contradictions often arise from:

- Purity Variability : Impurities (e.g., residual solvents) can mask bioactivity. Validate purity via HPLC (≥98%) and elemental analysis .

- Stereochemical Effects : Enantiomers may exhibit divergent activities. Resolve using chiral resolution techniques (e.g., diastereomeric salt formation) .

- Assay Conditions : Standardize cell-based assays (e.g., MIC testing for antimicrobial activity) using reference strains (e.g., E. coli ATCC 25922) .

Q. What experimental design considerations are critical for establishing structure-activity relationships (SAR) in antimicrobial research?

- Methodological Answer :

- Systematic Derivative Synthesis : Modify substituents (e.g., replacing allyl with propargyl) to assess impact on activity .

- Bioactivity Profiling : Use dose-response assays (IC₅₀ determination) and time-kill studies to evaluate potency and kinetics .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with bacterial targets (e.g., penicillin-binding proteins) .

Q. What methodologies are employed to synthesize and characterize novel derivatives for enhanced bioactivity?

- Methodological Answer :

- Derivatization Strategies :

- Acylation : React with acetyl chloride to form amides, improving membrane permeability .

- Oxidation : Use KMnO₄ to convert furan to γ-lactone derivatives, altering solubility .

- Characterization :

- FT-IR : Confirm functional groups (e.g., C=O stretch at 1680–1720 cm⁻¹ for amides).

- X-ray Crystallography : Resolve crystal structures to validate regiochemistry .

Q. How should researchers address variability in physicochemical properties (e.g., solubility, stability) across experimental setups?

- Methodological Answer :

- Solubility Enhancement : Use co-solvents (e.g., DMSO:water 1:9) or cyclodextrin inclusion complexes .

- Stability Protocols : Store at –20°C under argon to prevent oxidation of allyl groups .

- pH-Dependent Studies : Conduct stability assays in buffers (pH 3–10) to identify degradation pathways .

Data Contradiction Analysis

Q. Why do similar compounds exhibit divergent antimicrobial activities, and how can this be addressed experimentally?

- Case Study : Cyclohexylmethyl-(tetrahydro-furan-2-ylmethyl)-amine hydrochloride showed antimicrobial activity against S. aureus (MIC = 32 µg/mL) but not P. aeruginosa . Contradictions may stem from:

- Efflux Pump Activity : Use efflux inhibitors (e.g., PAβN) to confirm resistance mechanisms.

- Membrane Permeability : Quantify compound uptake via LC-MS/MS in bacterial lysates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.